7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Kinase inhibitor Structure-activity relationship Thienopyrimidine

7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105238-31-0) is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class, a privileged scaffold extensively employed in kinase inhibitor drug discovery. It features a 3-chlorophenyl substituent at the 7-position and a 2-methylbenzyl group at the N3 position, a substitution pattern commonly explored for modulating potency and selectivity against protein kinases such as PI3K, Cdc7, and FAK.

Molecular Formula C20H15ClN2OS
Molecular Weight 366.9
CAS No. 1105238-31-0
Cat. No. B3403217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1105238-31-0
Molecular FormulaC20H15ClN2OS
Molecular Weight366.9
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl
InChIInChI=1S/C20H15ClN2OS/c1-13-5-2-3-6-15(13)10-23-12-22-18-17(11-25-19(18)20(23)24)14-7-4-8-16(21)9-14/h2-9,11-12H,10H2,1H3
InChIKeyBFNVOWMYHDIEAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105238-31-0) for Kinase-Targeted Procurement


7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105238-31-0) is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class, a privileged scaffold extensively employed in kinase inhibitor drug discovery [1]. It features a 3-chlorophenyl substituent at the 7-position and a 2-methylbenzyl group at the N3 position, a substitution pattern commonly explored for modulating potency and selectivity against protein kinases such as PI3K, Cdc7, and FAK [2]. The compound is primarily available as a research-grade screening compound (typical purity ≥95%) from chemical suppliers .

Why Generic Substitution of 7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one Is Scientifically Unreliable


Within the thieno[3,2-d]pyrimidin-4(3H)-one class, even minor substituent variations profoundly alter kinase selectivity profiles, binding kinetics, and cellular efficacy. The 3-chlorophenyl group at the 7-position engages a lipophilic back pocket in kinases such as PI3Kα and FAK, while the ortho-methyl substitution on the N3-benzyl group introduces steric constraints that can modulate the compound's ATP-competitive binding mode and its susceptibility to efflux transporters [1]. Replacing this specific substitution pattern with seemingly similar analogs—e.g., shifting the methyl group from ortho to para, or replacing chlorine with fluorine—has been demonstrated in related series to cause >10-fold shifts in IC50 values and altered selectivity windows [2]. Generic substitution without direct comparative data therefore carries a high risk of compromised target engagement and irreproducible biological results [3].

Quantitative Differentiation Evidence for 7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one Against Closest Analogs


2-Methylbenzyl vs. 4-Methylbenzyl Substitution: Impact on Kinase Binding Conformation

The target compound carries an ortho-methyl group on the N3-benzyl substituent. In closely related thieno[3,2-d]pyrimidine kinase inhibitor series, ortho-substitution on the N3-benzyl ring has been shown to enforce a distinct binding conformation compared to para-substituted analogs. For Tpl2 kinase inhibitors, ortho-substituted benzyl analogs exhibited a 'flipped' binding mode that altered the hinge-region hydrogen-bonding network, as confirmed by X-ray crystallography and Biacore surface plasmon resonance (SPR) studies [1]. While direct IC50 data for the target compound is not publicly available, the structural precedent indicates that the 2-methylbenzyl group is not interchangeable with the 4-methylbenzyl variant (CAS 1105209-76-4) without risking loss of target engagement geometry .

Kinase inhibitor Structure-activity relationship Thienopyrimidine

Chlorine vs. Fluorine at the 7-Phenyl Ring: Predicted Binding Affinity Divergence

The target compound contains a 3-chlorophenyl group at the 7-position. In PI3Kα inhibitor design, the 3-chlorophenyl moiety has been specifically selected over 3-fluorophenyl for optimal occupancy of a hydrophobic pocket adjacent to the ATP-binding site, with chlorine providing stronger van der Waals contacts and potential halogen-bonding interactions with backbone carbonyl groups [1]. In a related thieno[3,2-d]pyrimidine PI3Kα inhibitor series, replacing the 3-chlorophenyl with 3-fluorophenyl resulted in a 3- to 5-fold reduction in potency (IC50 shift from ~80 nM to ~250–400 nM range) [2]. The target compound's 3-chlorophenyl group is therefore predicted to confer superior target affinity compared to the corresponding 3-fluorophenyl analog (7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one).

Halogen bonding Kinase inhibition PI3K

Steric Modulation at N3: 2-Methylbenzyl vs. 2,5-Dimethylbenzyl Differentiation

The closest commercially available analog with a more substituted N3-benzyl group is 7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105238-39-8). The additional methyl group at the 5-position of the benzyl ring increases steric bulk and molecular weight by 14 Da (380.9 vs. 366.86 g/mol). In thienopyrimidine kinase inhibitor SAR, increased steric bulk at the N3-benzyl position has been correlated with reduced off-target kinase binding but also with potential loss of potency against the primary target due to steric clashes with the kinase hinge region [1]. The target compound's monosubstituted 2-methylbenzyl group represents a balanced steric profile that may offer a more favorable potency-selectivity trade-off compared to the bulkier 2,5-dimethylbenzyl analog .

Steric effects Kinase selectivity Thienopyrimidine SAR

Privileged Scaffold Validation: Thieno[3,2-d]pyrimidin-4(3H)-one in Multi-Kinase Inhibition

The thieno[3,2-d]pyrimidin-4(3H)-one core has been validated across multiple patents and peer-reviewed studies as a versatile kinase inhibitor scaffold with demonstrated activity against PI3K isoforms (IC50 values ranging from 2 nM to >1 µM depending on substitution), Cdc7 (IC50 as low as 2 nM for optimized derivatives), FAK (IC50 <500 nM), and BTK (IC50 ~30 nM) [1][2]. The 7-(3-chlorophenyl) substitution pattern is a recurring motif in potent PI3Kα and FAK inhibitors disclosed in patents US7723331B2 and US8586580B2 [3]. The target compound, combining this validated 7-(3-chlorophenyl) motif with a 2-methylbenzyl N3 substituent, is positioned within the most extensively characterized region of thienopyrimidine kinase inhibitor chemical space.

Privileged scaffold Polypharmacology Kinase panel screening

Optimal Application Scenarios for 7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one Based on Differential Evidence


Kinase Inhibitor Primary Screening Libraries Requiring Halogen-Substituted Thienopyrimidine Diversity

The target compound is well-suited for inclusion in diversity-oriented kinase inhibitor screening libraries, particularly those targeting the PI3K/AKT/mTOR pathway or non-receptor tyrosine kinases (FAK, BTK). Its 3-chlorophenyl substituent provides a potency advantage over fluorinated analogs (estimated 3- to 5-fold higher affinity for PI3Kα based on cross-study SAR [1]), increasing the probability of detecting active hits at standard screening concentrations. The compound's membership in the extensively patented thieno[3,2-d]pyrimidine chemical space [2] also ensures that any identified hits benefit from existing intellectual property mapping and synthetic route precedents, accelerating follow-up medicinal chemistry efforts.

Ortho-Methylbenzyl SAR Probe for Kinase Selectivity Profiling

The 2-methylbenzyl (ortho-methyl) N3 substituent distinguishes this compound from its 4-methylbenzyl (para-methyl) analog (CAS 1105209-76-4) and enables systematic investigation of how benzyl substitution geometry affects kinase binding conformation. As demonstrated in Tpl2 kinase crystallography studies, ortho-substituted benzyl groups can induce a 'flipped' binding mode that alters hinge-region interactions and selectivity profiles [1]. Procuring this compound alongside its para-methyl analog provides a matched molecular pair for probing steric effects on kinase polypharmacology and residence time, supporting target deconvolution efforts in phenotypic screening campaigns.

Ligand Efficiency-Optimized Hit Starting Point for Fragment-to-Lead Programs

With a molecular weight of 366.86 Da, the target compound occupies a favorable position in ligand efficiency (LE) chemical space compared to the bulkier 2,5-dimethylbenzyl analog (CAS 1105238-39-8, MW 380.9) [1]. The monosubstituted 2-methylbenzyl group provides sufficient steric differentiation for target binding without the molecular weight penalty and potential solubility liabilities associated with additional ring substitution. This makes the target compound a more attractive starting point for hit-to-lead optimization, where maintaining LE > 0.3 kcal/mol per heavy atom is a key decision criterion in fragment and HTS triage workflows [2].

Reference Compound for Halogen-Bonding Interaction Studies in Kinase Inhibitor Design

The 3-chlorophenyl group at the 7-position provides a distinct halogen-bonding pharmacophore compared to 3-fluorophenyl analogs. Chlorine's greater polarizability and capacity for halogen bonding with backbone carbonyl oxygens in the kinase hinge region have been computationally modeled and experimentally validated in thienopyrimidine PI3K inhibitor co-crystal structures [1]. Researchers investigating the role of halogen bonding in kinase inhibitor binding thermodynamics can use this compound as a chlorine-donor probe, comparing it directly against the 3-fluorophenyl analog to dissect the enthalpic contributions of halogen substitution to binding free energy.

Quote Request

Request a Quote for 7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.